molecular formula C15H11ClF2N2OS B2708704 2-[(4-chlorobenzyl)amino]-N-(2,5-difluorophenyl)-2-thioxoacetamide CAS No. 882083-67-2

2-[(4-chlorobenzyl)amino]-N-(2,5-difluorophenyl)-2-thioxoacetamide

Cat. No.: B2708704
CAS No.: 882083-67-2
M. Wt: 340.77
InChI Key: YHYJGTIWZWTUPY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorobenzyl)amino]-N-(2,5-difluorophenyl)-2-thioxoacetamide typically involves the reaction of 4-chlorobenzylamine with 2,5-difluoroaniline in the presence of a thioxoacetamide precursor. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine, to facilitate the reaction . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorobenzyl)amino]-N-(2,5-difluorophenyl)-2-thioxoacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve the use of solvents like dichloromethane, ethanol, or acetonitrile, and may require heating or cooling to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield sulfoxides or sulfones, reduction reactions produce amine derivatives, and substitution reactions result in various substituted derivatives .

Scientific Research Applications

2-[(4-chlorobenzyl)amino]-N-(2,5-difluorophenyl)-2-thioxoacetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the development of new molecules with potential biological activity.

    Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to inhibit specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(4-chlorobenzyl)amino]-N-(2,5-difluorophenyl)-2-thioxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(4-chlorobenzyl)amino]-N-(2,5-difluorophenyl)-2-thioxoacetamide include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorobenzyl group, difluorophenyl group, and thioxoacetamide moiety allows for unique interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[(4-chlorophenyl)methylamino]-N-(2,5-difluorophenyl)-2-sulfanylideneacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF2N2OS/c16-10-3-1-9(2-4-10)8-19-15(22)14(21)20-13-7-11(17)5-6-12(13)18/h1-7H,8H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYJGTIWZWTUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=S)C(=O)NC2=C(C=CC(=C2)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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